1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea
Description
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea is a sulfonylurea derivative characterized by a 4-methylbenzenesulfonyl group linked to a urea moiety and a 2-morpholin-4-ylethyl substituent. Structurally, the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is a critical feature, often adopting a chair conformation in related compounds, which influences molecular geometry and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12-2-4-13(5-3-12)22(19,20)16-14(18)15-6-7-17-8-10-21-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPRPWWNCBJNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154312 | |
| Record name | 4-Methyl-N-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346725-07-3 | |
| Record name | 4-Methyl-N-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346725-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea typically involves the following steps:
Starting Materials: 4-Methylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine.
Reaction: The reaction between 4-Methylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine or sodium hydroxide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for biological processes.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Features
The compound is compared below with three structurally related urea derivatives from the evidence:
Key Comparative Insights
Morpholine Conformation : In 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea, the morpholine ring adopts a chair conformation, stabilizing the molecule and enabling hydrogen-bonded dimer formation . The target compound likely exhibits similar conformational behavior due to the shared morpholine moiety.
Substituent Effects: The trifluoromethyl group in the compound from increases metabolic stability and lipophilicity, a common strategy in drug design to improve membrane permeability .
Hydrogen Bonding : The N–H⋯O hydrogen bonds observed in ’s compound suggest that the target compound may also form similar intermolecular interactions, influencing crystallization and solubility .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, related urea derivatives exhibit medicinal properties. For example:
- Morpholine-containing ureas (e.g., ) are associated with bioactivity due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
- The pyrimidine-morpholine hybrid in ’s compound introduces a heteroaromatic system, which could enhance binding affinity to enzymes or receptors .
Biological Activity
Overview
1-((4-Methylphenyl)sulfonyl)-3-(2-morpholin-4-ylethyl)urea, a synthetic organic compound, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This compound includes a sulfonyl group attached to a methylphenyl ring and a urea moiety linked to a morpholine ring, which contributes to its diverse applications in medicinal chemistry, pharmacology, and biological studies.
- IUPAC Name : 1-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-ylethyl)urea
- Molecular Formula : C14H21N3O4S
- CAS Number : 346725-07-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may exhibit enzyme inhibition and receptor binding capabilities, which can lead to various pharmacological effects.
Biological Activities
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of NADH oxidase activity, which is crucial in cellular respiration and energy metabolism. In vitro studies have shown that it can inhibit this enzyme in HeLa cells, suggesting possible antitumor properties due to its selective action on cancer cell metabolism .
- Antitumor Effects : Related compounds in the sulfonamide class have demonstrated significant antitumor activity. For instance, studies on similar sulfonylureas indicate that they can inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival .
- Pharmacological Potential : The unique chemical structure of this compound allows it to interact with various biological targets, making it a candidate for further investigation in drug development for diseases such as cancer.
Case Study 1: Inhibition of NADH Oxidase
A study investigated the effects of this compound on NADH oxidase activity in HeLa plasma membranes. The results indicated that the compound inhibited NADH oxidase activity with an IC50 value around 50 nM, demonstrating its potential as an antitumor agent by selectively affecting tumor cell metabolism .
Case Study 2: Structural Activity Relationship (SAR)
Research into the SAR of sulfonamide derivatives has shown that variations in the morpholine and sulfonyl groups significantly impact their biological activity. Compounds with similar structures have been tested for their ability to inhibit key enzymes involved in cancer progression, suggesting that modifications to the urea moiety could enhance efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-((4-Methylphenyl)sulfonyl)-3-(2-piperidin-4-ylethyl)urea | Structure | Moderate enzyme inhibition |
| 1-((4-Methylphenyl)sulfonyl)-3-(2-pyrrolidin-4-ylethyl)urea | Structure | High cytotoxicity against tumor cells |
| 1-((4-Methylphenyl)sulfonyl)-3-(2-piperazin-4-ylethyl)urea | Structure | Significant receptor binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
